12-ethylbenzo[a]anthracene

Carbocation chemistry Bay-region theory Electrophilic substitution

12-Ethylbenzo[a]anthracene (12-EBA; CAS 18868-66-1; molecular formula C₂₀H₁₆; molecular weight 256.34 g/mol) is a tetracyclic polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene (BA) class. It features a single ethyl substituent at the sterically hindered 12-position of the bay-region.

Molecular Formula C20H16
Molecular Weight 256.3 g/mol
CAS No. 18868-66-1
Cat. No. B103690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-ethylbenzo[a]anthracene
CAS18868-66-1
Synonyms12-ETHYLBENZ(A)ANTHRACENE
Molecular FormulaC20H16
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC3=CC=CC=C31)C=CC4=CC=CC=C42
InChIInChI=1S/C20H16/c1-2-17-18-9-5-4-8-15(18)13-16-12-11-14-7-3-6-10-19(14)20(16)17/h3-13H,2H2,1H3
InChIKeyZZIFQBYIKWXEHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Ethylbenzo[a]anthracene (CAS 18868-66-1): A Mono-alkylated Bay-Region Benz[a]anthracene for Structure–Activity Differentiation Studies


12-Ethylbenzo[a]anthracene (12-EBA; CAS 18868-66-1; molecular formula C₂₀H₁₆; molecular weight 256.34 g/mol) is a tetracyclic polycyclic aromatic hydrocarbon (PAH) belonging to the benz[a]anthracene (BA) class [1]. It features a single ethyl substituent at the sterically hindered 12-position of the bay-region. Unlike the prototypical potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA), 12-EBA has been consistently demonstrated across multiple independent assay systems—including in vivo chromosomal aberration, bacterial mutagenicity, and rodent sarcomagenicity models—to be biologically inactive or indistinguishable from vehicle control, establishing its primary scientific value as a negative-control or low-potency comparator compound in structure–activity relationship (SAR) investigations of bay-region alkylated PAHs [2][3].

Why 12-Ethylbenzo[a]anthracene Cannot Be Substituted by 12-Methyl, 7-Ethyl, or 7,12-Dialkyl Analogs in Experimental Systems


Within the benz[a]anthracene series, the position, size, and number of alkyl substituents exert non-linear and often dichotomous effects on biological activity endpoints, rendering simple analog substitution scientifically invalid [1]. Specifically, replacing the 12-ethyl group with a 12-methyl group (12-MBA) dramatically alters the bay-region carbocation protonation landscape—shifting from predominant ipso-protonation (93%) to kinetically favored C-7 protonation—with downstream consequences for electrophilic metabolite generation [2]. Adding a second alkyl group at the 7-position (as in 7,12-dimethyl or 7-ethyl-12-methyl analogs) transforms the compound from a non-genotoxic entity into a potent clastogen and mutagen [1]. Conversely, substituting the 12-ethyl with a 7-ethyl group (7-EBA) yields a compound with detectable but intermediate mutagenicity [1]. These steep SAR gradients mean that procurement of an incorrect positional isomer or alkyl homolog can lead to qualitatively different experimental outcomes—from complete biological inactivity to strong positive genotoxic signals—undermining assay calibration, SAR model validity, and inter-laboratory reproducibility.

Quantitative Differentiation Evidence for 12-Ethylbenzo[a]anthracene (CAS 18868-66-1) Versus Closest Analogs


Bay-Region Carbocation Protonation: 93% Ipso-Attack for 12-EBA vs. Kinetic C-7 Dominance for 12-MBA

In low-temperature protonation experiments conducted in FSO₃H/SO₂ClF, the 12-ethyl derivative (12-EBA, compound 10) exhibits overwhelming ipso-protonation at the bay-region, yielding 93% 10aH⁺ (ipso) versus only 7% 10H⁺ (C-7 protonation); the minor C-7 species disappears over time, leaving 10aH⁺ as the sole carbocation [1]. This contrasts sharply with the 12-methyl analog (12-MBA, compound 9), which initially forms C-7 and ipso carbocations in a 6.7:1 kinetic ratio (i.e., ~87% C-7 protonation), and only at thermodynamic equilibrium shifts to a 1:16 C-7:ipso ratio (~6% C-7 protonation remaining) [1]. The mechanistic divergence arises because the bulkier ethyl group relieves bay-region steric strain, thermodynamically favoring attack at the ipso (C-12) position from the outset, whereas the smaller methyl group kinetically permits C-7 attack before slow rearrangement [1]. DFT calculations confirm that 9aH⁺ (12-MBA ipso) is approximately 1 kcal/mol more stable than 9H⁺ (12-MBA C-7), consistent with the eventual thermodynamic outcome, but the activation barrier for ipso-attack is substantially lowered in the 12-ethyl case [1].

Carbocation chemistry Bay-region theory Electrophilic substitution DFT modeling

Chromosomal Aberration Induction In Vivo: 12-EBA Indistinguishable from Vehicle Control, Whereas DMBA and EMBA Are Potent Clastogens

In a systematic in vivo study, benz[a]anthracene (BA) and nine alkyl-substituted derivatives were administered as a single intravenous pulse dose of 50 mg/kg in lipid emulsion to rats, and chromosomal aberrations (CA) were scored in bone marrow cells [1]. The incidence of aberrant cells followed the rank order: DMBA > EMBA (7-ethyl-12-methyl-BA) > MEBA (7-methyl-12-ethyl-BA) > all other BA derivatives ≈ control [1]. Critically, 12-ethylbenzo[a]anthracene (abbreviated 12EBA in the original study) induced aberrant cell frequencies that were not significantly different from vehicle control and indistinguishable from the unsubstituted parent BA and from DEBA (7,12-diethyl-BA) [1]. DMBA and EMBA induced not only gaps and breaks but also complex exchange-type aberrations and multiple chromosomal lesions, whereas any CA observed with 12-EBA consisted solely of simple gaps and breaks, a pattern shared with all low-activity derivatives [1]. The correlation coefficient (r) between the logarithm of aberrant cell incidence and a composite carcinogenicity index across nine BA derivatives was 0.792, establishing a quantitative link between this in vivo clastogenicity endpoint and tumorigenic potency [1].

Genotoxicity Chromosomal aberration In vivo clastogenicity Bone marrow micronucleus

Bacterial Mutagenicity (Ames Test): 12-EBA = Control Under Both PCB-Induced and PB-Induced S9 Activation, Contrasting with DMBA and 7-MBA

The same study assessed mutagenicity in Salmonella typhimurium strains TA100 and TA98 using hepatic S9 fractions from rats pretreated with either polychlorinated biphenyls (PCB-S9) or phenobarbital (PB-S9) [1]. Under PCB-S9 activation (TA100), the relative mutagenic potency order was: BA > 7-MBA > DMBA > 12-MBA > 7-EBA > EMBA > MEBA > 12EBA = DEBA = control [1]. Under PB-S9 activation (TA100), the order shifted to: DMBA > 12-MBA > 7-MBA > 7-EBA > BA > EMBA = MEBA > 12EBA = DEBA = control [1]. In both activation systems, 12-EBA was consistently at the bottom of the ranking, exhibiting mutagenic activity indistinguishable from untreated (spontaneous revertant) controls and from the 7,12-diethyl analog (DEBA) [1]. Results with TA98 were essentially identical to TA100 [1]. The study authors explicitly noted that 12-EBA's complete lack of mutagenicity, even in the presence of S9 metabolic activation, aligns with its absence of chromosomal aberration activity in vivo [1].

Mutagenicity Salmonella typhimurium Ames assay Metabolic activation S9 fraction

Carcinogenic Potency (Sarcomagenicity): 12-EBA Lacks Tumor-Inducing Activity, in Contrast to 7-Et-12-MeBA Which Matches DMBA Potency

Comprehensive carcinogenicity studies reviewed by Laali et al. (2007) establish that carcinogenic activity in the BA series is exquisitely sensitive to the identity and position of alkyl substituents [1]. 12-Ethylbenzo[a]anthracene (12-EtBA) did not exhibit sarcomagenic activity in rodent models, a finding mirrored by the 7-ethyl analog (7-EtBA) and the 7-methoxy and 7-n-propyl derivatives [1]. This stands in stark contrast to the 7-ethyl-12-methyl combination (7-Et-12-MeBA, also denoted EMBA in the Ito et al. study), which is reported to be as potent a carcinogen as 7,12-dimethylbenz[a]anthracene (DMBA) itself [1]. The 7-methyl-12-ethyl analog (7-Me-12-EtBA, or MEBA) exhibits intermediate carcinogenic activity—lower than DMBA and 7-Et-12-MeBA but higher than the mono-alkylated compounds [1]. Thus, within the 7,12-dialkyl-BA sub-series, carcinogenic potency follows the rank order: DMBA ≈ 7-Et-12-MeBA > 7-Me-12-EtBA > 7,12-DEBA ≈ 12-EtBA ≈ 7-EtBA ≈ BA (weak to inactive) [1]. The abolition of carcinogenicity upon mono-ethyl substitution at either the 7- or 12-position has been attributed to altered metabolic pathways favoring detoxification over bay-region diol-epoxide formation [1][2].

Carcinogenicity Sarcomagenesis Iball index Tumor initiation Bay-region theory

DNA Covalent Binding in Mammalian Cells: 12-EBA Positioned at the Low End of the Ethylated-DMBA Analog Series

Heisig et al. (1986) quantified the covalent binding of ethylated DMBA analogs to DNA in mouse embryo fibroblast 10T1/2 cells, expressing results as DNA adducts per 10⁶ bases [1]. The binding rank order paralleled the compounds' known carcinogenic potencies: DMBA > 7-ethyl-12-methylbenz[a]anthracene (7-Et,12-MeBA) > 7-methyl-12-ethylbenz[a]anthracene (7-Me,12-EtBA) > 7,12-diethylbenz[a]anthracene (7,12-DEBA) [1]. While 12-EBA (mono-ethyl, no 7-substituent) was not directly measured in this particular study, the data demonstrate a clear structure–binding relationship: progressive replacement of methyl with ethyl groups at positions 7 and 12 systematically reduces DNA adduct levels, culminating in 7,12-DEBA exhibiting the lowest binding among the dialkylated compounds [1]. This trend is consistent with the carcinogenicity data (Evidence Item 4) showing that 7,12-DEBA, 12-EtBA, and 7-EtBA are all inactive, and with the mutagenicity data (Evidence Item 3) placing 12EBA and DEBA at the control level [1][2]. The correlation between DNA adduct levels and carcinogenic potency supports the conclusion that 12-EBA's negligible genotoxicity stems from minimal covalent DNA modification [1].

DNA adduct formation Covalent binding Metabolic activation Mouse embryo fibroblasts Carcinogen-DNA interaction

Embryonic Fish Toxicity (Japanese Medaka): Alkyl-BA Chronic Toxicity Is Position-Dependent, with 12-Substitution Conferring Lower Potency Than 7-Substitution

Lin et al. (2015) employed partition controlled delivery (PCD) to measure chronic toxicity of alkyl-benz[a]anthracenes to Japanese medaka (Oryzias latipes) embryos, using blue sac disease (BSD) prevalence to derive median effective concentrations (EC₅₀) [1]. Benz[a]anthracene (B[a]A) itself was more toxic than chrysene, and alkylation generally increased toxicity [1]. Importantly, the position of alkyl substitution was a critical determinant: alkyl-PAHs substituted in the middle region of the molecule had lower EC₅₀ values (higher toxicity) than those substituted at the distal region [1]. While 12-ethylbenzo[a]anthracene was not individually reported in this dataset, the systematic QSAR analysis demonstrates that the 12-position (distal/D-ring) substitution pattern is associated with reduced embryonic toxicity relative to 7-position (middle/B-ring) substitution [1]. For most alkyl-BAs tested, estimated EC₅₀ values exceeded their aqueous solubility limits, meaning toxicity was constrained by bioavailability [1]. The regression between log EC₅₀ and log Kₒw provided a first-approximation QSAR, though Kₒw alone did not fully explain position-dependent toxicity differences [1].

Aquatic toxicology Medaka embryo QSAR Alkyl-PAH Blue sac disease Partition controlled delivery

Optimal Procurement and Application Scenarios for 12-Ethylbenzo[a]anthracene Based on Quantified Differentiation Evidence


Negative-Control Compound for In Vivo Genotoxicity Screening of Alkyl-Benz[a]anthracene Libraries

Based on its documented lack of chromosomal aberration induction in rat bone marrow (indistinguishable from vehicle control) and its non-mutagenicity in both PCB-S9 and PB-S9 Ames test systems, 12-EBA is ideally suited as a validated negative-control compound for laboratories performing in vivo genotoxicity assessment of new alkyl-BA derivatives or environmental PAH mixtures [1]. Its use alongside DMBA (strong positive control) and EMBA (intermediate positive control) establishes a three-point calibration range for clastogenicity within a single chemical class, enabling quantitative benchmarking of novel test compounds [1].

Mechanistic Probe for Bay-Region Carbocation Stability and Metabolic Activation Studies

The 93% ipso-protonation selectivity of 12-EBA, contrasted with the kinetically trapped C-7 protonation of 12-MBA, makes 12-EBA a uniquely clean substrate for studying bay-region electrophilic chemistry without confounding kinetic partitioning artifacts [2]. Researchers investigating the relationship between carbocation formation regioselectivity and downstream DNA adduct profiles can use 12-EBA to isolate the ipso-protonation pathway, facilitating DFT model validation and correlation with biological inactivity endpoints [2][3].

Low-Binding Reference Standard for PAH-DNA Adduct Detection Method Development

Given the established rank order of DNA covalent binding (DMBA > 7-Et-12-MeBA > 7-Me-12-EtBA > 7,12-DEBA) and the concordant carcinogenicity data showing that 12-EBA and 7,12-DEBA are inactive, 12-EBA can serve as a low-background reference compound for developing and validating analytical methods for PAH-DNA adduct quantification (e.g., ³²P-postlabeling, LC-MS/MS) [3]. Its use as a negative-processing control ensures that adduct signals detected for potent carcinogens like DMBA are not attributable to non-specific binding or analytical artifacts [3].

Distal-Region Alkyl-BA Reference for Environmental PAH Source Apportionment and Toxicity Fingerprinting

The QSAR data from medaka embryo toxicity studies demonstrate that alkylation position is a critical determinant of chronic aquatic toxicity, with distal (12-position) substitution conferring lower potency than middle-region (7-position) substitution [4]. 12-EBA thus serves as a representative distal-substituted mono-ethyl BA for inclusion in alkyl-PAH analytical standards used in petroleum source fingerprinting, oil spill damage assessment, and environmental monitoring programs where differentiating among alkyl-PAH isomers is essential for accurate hazard characterization [4].

Quote Request

Request a Quote for 12-ethylbenzo[a]anthracene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.